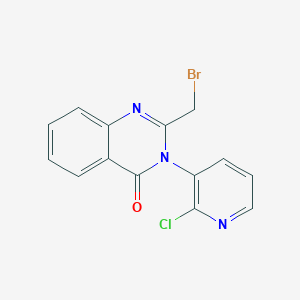
2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a bromomethyl group, a chloropyridinyl group, and a quinazolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the bromomethyl and chloropyridinyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters. Industrial methods may also include the use of catalysts to enhance reaction rates and reduce the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a quinazolinone oxide.
Applications De Recherche Scientifique
2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Industry: The compound’s derivatives are investigated for their use in agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition. The chloropyridinyl group enhances the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Chloromethyl)-3-(2-chloropyridin-3-yl)quinazolin-4(3H)-one
- 2-(Bromomethyl)-3-(2-fluoropyridin-3-yl)quinazolin-4(3H)-one
- **2-(Bromomethyl)-3-(2-chloropyridin
Propriétés
Numéro CAS |
88369-54-4 |
|---|---|
Formule moléculaire |
C14H9BrClN3O |
Poids moléculaire |
350.60 g/mol |
Nom IUPAC |
2-(bromomethyl)-3-(2-chloropyridin-3-yl)quinazolin-4-one |
InChI |
InChI=1S/C14H9BrClN3O/c15-8-12-18-10-5-2-1-4-9(10)14(20)19(12)11-6-3-7-17-13(11)16/h1-7H,8H2 |
Clé InChI |
YUKUISRHTDXQLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CBr)C3=C(N=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


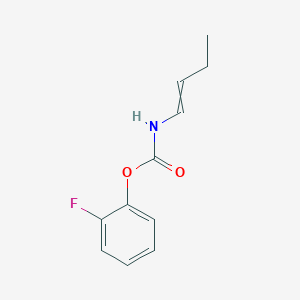
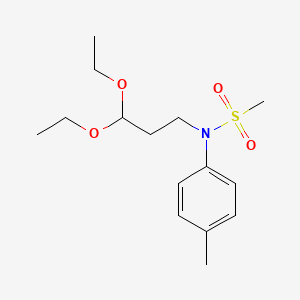
![2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione](/img/structure/B14391949.png)

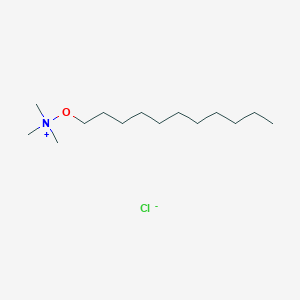
![Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate](/img/structure/B14391959.png)
![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol](/img/structure/B14391961.png)
![Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate](/img/structure/B14391964.png)
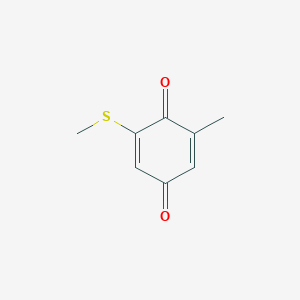
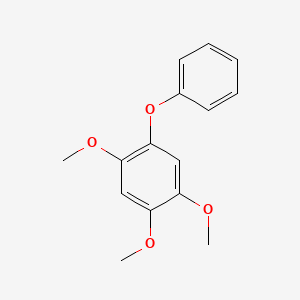
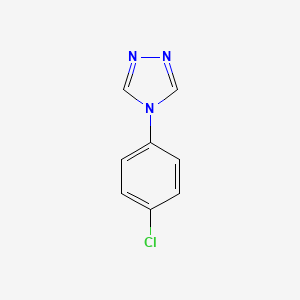
![2-[Methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14392007.png)


